Brofaromine hydrochloride

Descripción general

Descripción

Brofaromine clorhidrato es un inhibidor reversible de la monoaminooxidasa A, descubierto por Ciba-Geigy. Se investigó principalmente para el tratamiento de la depresión y la ansiedad, pero nunca se lanzó al mercado. El compuesto también actúa como un inhibidor de la recaptación de serotonina, ofreciendo promesa en el tratamiento de un amplio espectro de pacientes deprimidos mientras produce menos efectos secundarios anticolinérgicos severos en comparación con medicamentos más antiguos como los antidepresivos tricíclicos .

Métodos De Preparación

La síntesis de Brofaromine clorhidrato implica varios pasos:

Bromación: El 2-hidroxi-5-metoxibenzaldehído se broma en una mezcla de ácido acético/acetato de sodio para producir bromoaldehído.

Condensación: El bromoaldehído se condensa luego con clorhidrato de 4-(clorometil)piridina para formar la benzofuranilpiridina.

Análisis De Reacciones Químicas

Brofaromine clorhidrato sufre varios tipos de reacciones químicas:

Oxidación: Se puede oxidar bajo condiciones específicas, aunque las vías detalladas no están ampliamente documentadas.

Reducción: El compuesto se puede reducir, particularmente en presencia de agentes reductores.

Sustitución: Sufre reacciones de sustitución, especialmente que involucran el átomo de bromo en su estructura.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

Brofaromine functions as a selective and reversible MAO-A inhibitor, which allows for the modulation of neurotransmitter levels, particularly serotonin. This dual action not only inhibits monoamine oxidase but also enhances serotonin reuptake, making it effective in treating various depressive disorders .

Pharmacokinetics

Brofaromine is absorbed relatively slowly from the gastrointestinal tract, reaching peak plasma concentrations within 2 to 4 hours after ingestion. It has a half-life of approximately 9 to 14 hours and is extensively protein-bound (98%) in the bloodstream. The compound exhibits increased bioavailability when taken with food, enhancing its therapeutic effectiveness .

Clinical Applications

1. Treatment of Major Depressive Disorder

A multicenter, double-blind, placebo-controlled trial involving 220 patients demonstrated that brofaromine was significantly more effective than placebo in reducing depressive symptoms. The study utilized various assessment tools such as the Hamilton Depression Rating Scale (HAM-D), showing that 58-66% of patients experienced a reduction of at least 50% in their total HAM-D scores .

2. Post-Traumatic Stress Disorder (PTSD)

Brofaromine has been explored as a treatment option for PTSD. A patent describes its efficacy in alleviating symptoms associated with traumatic stress, including avoidance behavior and heightened arousal. Case studies indicated significant reductions in psychological sequelae following administration of brofaromine hydrochloride .

3. Anxiety Disorders

While brofaromine's primary focus has been on depression, it has also shown promise in treating anxiety disorders. Its favorable side effect profile compared to traditional tricyclic antidepressants makes it a potential candidate for patients experiencing anxiety alongside depressive symptoms .

Comparative Efficacy

Brofaromine has been compared to other antidepressants, including tricyclics like imipramine and other MAOIs such as phenelzine and tranylcypromine. Meta-analyses suggest that brofaromine is at least as effective as these conventional treatments while exhibiting fewer side effects and requiring no dietary restrictions typically associated with older MAOIs .

Case Studies

Case Study 1: PTSD Treatment

An adult patient with acute sexual trauma received this compound at a dosage sufficient to administer 50 mg twice daily. The treatment resulted in significant reductions in intrusive memories and avoidance behavior associated with the trauma .

Case Study 2: Major Depression

In another instance, a patient diagnosed with major depressive disorder was treated with brofaromine at a dose of 150 mg/day. The patient reported substantial improvement in mood and overall functioning after six weeks of treatment, corroborating findings from larger clinical trials .

Mecanismo De Acción

Brofaromine clorhidrato ejerce sus efectos inhibiendo selectivamente y de forma reversible la monoaminooxidasa A. Esta inhibición evita la descomposición de los neurotransmisores monoaminérgicos como la serotonina, la norepinefrina y la dopamina, lo que lleva a un aumento de los niveles de estos neurotransmisores en el cerebro. Además, sus propiedades inhibidoras de la recaptación de serotonina mejoran aún más sus efectos antidepresivos .

Comparación Con Compuestos Similares

Brofaromine clorhidrato es único debido a su doble acción como inhibidor reversible de la monoaminooxidasa A y un inhibidor de la recaptación de serotonina. Compuestos similares incluyen:

La naturaleza reversible y la doble acción de Brofaromine clorhidrato lo convierten en un compuesto único en el tratamiento de la depresión y los trastornos de ansiedad.

Actividad Biológica

Brofaromine hydrochloride is a reversible inhibitor of monoamine oxidase A (RIMA) that was developed for the treatment of depression and anxiety disorders. It has garnered attention due to its dual pharmacologic effects, acting both as a monoamine oxidase inhibitor and a serotonin reuptake inhibitor. This compound was primarily researched in the 1990s but ultimately was not brought to market, primarily due to corporate decisions based on cost-effectiveness considerations.

Brofaromine selectively inhibits MAO-A, which is responsible for the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Additionally, it exhibits serotonin reuptake inhibition, further enhancing serotonergic activity.

Key Pharmacological Properties

- Selectivity : Brofaromine is more selective for MAO-A compared to MAO-B, with IC50 values indicating a stronger affinity for MAO-A.

- Protein Binding : Approximately 98% protein-bound in plasma.

- Half-Life : Ranges from 9 to 14 hours, allowing for once or twice daily dosing.

- Metabolism : Extensively metabolized by the liver with no active metabolites identified.

Case Studies and Trials

- Canadian Multicenter Study : A double-blind, placebo-controlled trial involving 220 patients demonstrated that brofaromine was significantly more effective than placebo across various depression scales, including the Hamilton Depression Rating Scale (HAM-D). Notably, 58-66% of patients treated with brofaromine showed at least a 50% reduction in HAM-D scores compared to control groups .

- Comparative Studies : Brofaromine has been found to be at least as effective as traditional antidepressants like tricyclics (e.g., imipramine) and other MAOIs (e.g., phenelzine). In trials comparing brofaromine with imipramine and phenelzine, no significant differences in efficacy were noted .

Summary of Findings

| Study Type | Sample Size | Treatment Duration | Efficacy Rate (%) | Comparison Drug |

|---|---|---|---|---|

| Canadian Multicenter Study | 220 | 6 weeks | 58-66 | Placebo |

| Brofaromine vs. Imipramine | 609 | Variable | Comparable | Imipramine |

| Brofaromine vs. Phenelzine | 158 | Variable | No significant diff | Phenelzine |

Side Effects and Tolerability

The most commonly reported side effects associated with brofaromine include:

- Headache

- Nausea

- Dizziness

- Sleep disturbances

Compared to traditional MAOIs, brofaromine is associated with fewer anticholinergic side effects, making it a potentially safer option for patients .

Propiedades

Número CAS |

63638-90-4 |

|---|---|

Fórmula molecular |

C14H17BrClNO2 |

Peso molecular |

346.65 g/mol |

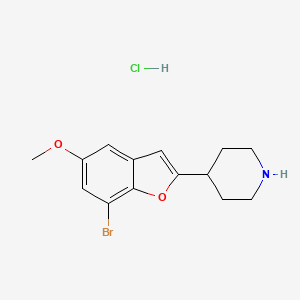

Nombre IUPAC |

4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C14H16BrNO2.ClH/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11;/h6-9,16H,2-5H2,1H3;1H |

Clave InChI |

PUYKEOGYPYITCW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl |

SMILES canónico |

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

63638-91-5 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(5-methoxy-7-bromobenzofuranyl)-2-piperidine brofaromin brofaromine brofaromine hydrochloride CGP 11305A CGP-11305A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.